Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate
Description
Properties
Molecular Formula |
C14H10ClNO2S |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylthieno[3,2-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C14H10ClNO2S/c1-7-6-10-12(19-7)8-4-3-5-9(14(17)18-2)11(8)16-13(10)15/h3-6H,1-2H3 |
InChI Key |
PVDNGUJABSSJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(C(=CC=C3)C(=O)OC)N=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Thienoquinoline Core Formation
The thieno[3,2-c]quinoline scaffold is typically constructed via intramolecular cyclization of pre-functionalized quinoline precursors. A widely adopted method involves the base-promoted conjugate addition-elimination of 4-chloroquinoline-3-carbaldehyde derivatives with methyl mercaptoacetate. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde reacts with methyl mercaptoacetate in acetonitrile under reflux with anhydrous K₂CO₃, yielding methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate in 89% yield . This reaction proceeds through thiolate attack at the aldehyde carbonyl, followed by cyclodehydration to form the thiophene ring .
Nucleophilic Substitution at the Quinoline C4 Position
The C4-chloro substituent in thienoquinoline derivatives serves as a reactive site for further modifications. In one protocol, 2,4-dichloroquinoline undergoes nucleophilic displacement with methyl malononitrile or ethyl cyanoacetate in ethanol containing piperidine, producing 2-(2-chloro-6-methylquinolin-4-yl)malononitrile intermediates . These intermediates are then subjected to cyclization in dimethylformamide (DMF) with sodium azide or polyphosphoric acid to form the thieno[3,2-c]quinoline core .
Palladium-Catalyzed Cross-Coupling for Side-Chain Elaboration
Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl, alkenyl, and alkynyl groups to the thienoquinoline scaffold. For instance, Suzuki-Miyaura coupling of methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate with 4-methylphenylboronic acid in a DMF-ethanol mixture (3:1 v/v) using PdCl₂(PCy₃)₂ and K₂CO₃ affords methyl 6,8-di(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxylate in 96% yield . Trans-esterification concurrently occurs under these conditions, enabling direct conversion of methyl esters to ethyl esters without separate steps .
Optimized Cross-Coupling Conditions:
-
Catalyst: PdCl₂(PCy₃)₂ (5 mol%)
-
Base: K₂CO₃ (3 equiv)
-
Solvent: DMF-EtOH (3:1 v/v)
-
Temperature: Reflux (4–8 h)
Regioselective introduction of chloro and methyl groups is achieved through directed ortho-metalation or halogen dance strategies. Treatment of methyl thieno[3,2-c]quinoline-2-carboxylate with N-chlorosuccinimide (NCS) in acetonitrile at 0°C selectively chlorinates the C4 position, while methylation using trimethylaluminum (Me₃Al) in toluene installs the C2-methyl group .
Critical Parameters for Chlorination:
-
Temperature: 0–5°C to prevent over-chlorination
-
Stoichiometry: 1.1 equiv NCS for mono-chlorination
-
Solvent: Polar aprotic solvents (e.g., CH₃CN) enhance selectivity
Purification and Characterization
Crude products are typically purified via recrystallization from toluene or ethanol-water mixtures. Analytical characterization relies on:
-
¹H NMR : Distinct signals for methyl ester (δ 3.95 ppm), thiophene protons (δ 7.2–8.1 ppm), and quinoline hydrogens .
-
Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 291.8 for C₁₄H₁₀ClNO₂S) .
-
IR Spectroscopy : Stretching vibrations for ester C=O (1719 cm⁻¹) and C-Cl (747 cm⁻¹) .
Challenges and Optimization Opportunities
Current synthetic routes face limitations in scalability and regioselectivity. For example, cross-coupling with electron-rich arylboronic acids (e.g., 4-methoxyphenyl) yields drop to 62% due to competing proto-deboronation . Future research should explore:
-
Flow Chemistry : To enhance reaction control and reduce side products.
-
Photocatalytic Methods : For C-H functionalization without pre-halogenation.
-
Biocatalytic Approaches : Enzymatic esterification or cyclization under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 3-Chloro-9,11-Dimethoxy Indolo[3,2-C]quinoline-6-Carboxylate
- Core Structure: Replaces the thieno ring with an indole system (indolo[3,2-C]quinoline), introducing π-rich aromaticity differences.
- Substituents : Chloro (position 3), methoxy (positions 9 and 11), and ethyl ester (position 6).
- Synthesis : Synthesized via oxime ether intermediates (82% yield for oxime acetate, 43% final yield after cyclization) .
- Pharmacological Relevance: Acts as a β-carboline analog, a class known for antitumor and neuroactive properties .
Methyl 6-Chloro-2-Methyl-4-Phenylquinoline-3-Carboxylate
- Core Structure: Simple quinoline without fused heterocycles.
- Substituents : Chloro (position 6), methyl (position 2), phenyl (position 4), and methyl ester (position 3).
- Crystal Structure: Stabilized by C–H⋯π and weak hydrogen bonds, with planar quinoline geometry .
- Applications: Quinoline-2-carboxylates are noted as anti-tuberculosis agents .
Ethyl 7-Chloro-6-Fluoro-1-Methyl-4-Oxo-1,4-Dihydro-[1,3]Thiazeto[3,2-A]quinoline-3-Carboxylate
- Core Structure: Tricyclic system with fused thiazeto and quinoline rings.
- Substituents : Chloro (position 7), fluoro (position 6), methyl (position 1), and ethyl ester (position 3).
- Synthesis : Eight-step protocol from 3-chloro-4-fluoroaniline, emphasizing fluorine’s role in enhancing bioavailability .
Methyl 2-(2-(Methylthio)Phenyl)Quinoline-6-Carboxylate
- Substituents : Methylthio-phenyl group at position 2 and methyl ester at position 5.
- Synthesis : Rhodium-catalyzed alkyne hydroacylation, demonstrating versatility in introducing sulfur-containing groups .
Functional Group Impact on Reactivity and Bioactivity
| Compound | Key Substituents | Pharmacological Notes | Synthesis Yield |
|---|---|---|---|
| Target Compound | 4-Cl, 2-Me, thieno[3,2-C] | N/A (inferred antimicrobial potential) | N/A |
| Ethyl 3-Cl-9,11-OMe indoloquinoline | 3-Cl, 9,11-OMe, indolo[3,2-C] | β-Carboline-like activity | 43% |
| Methyl 6-Cl-2-Me-4-Ph quinoline | 6-Cl, 2-Me, 4-Ph | Anti-tuberculosis lead | N/A |
| Ethyl thiazetoquinoline | 7-Cl, 6-F, tricyclic | Prulifloxacin intermediate | N/A |
- Chlorine Position : Chlorine at position 4 (target) vs. 6 or 7 (analogs) alters electronic properties and steric interactions. Position 4 chlorine may enhance electrophilic reactivity .
- Ester Groups : Methyl esters (target) vs. ethyl esters (analogs) influence solubility and metabolic stability.
- Fused Rings: Thieno (target) vs. indolo or thiazeto systems modulate π-stacking and binding to biological targets .
Biological Activity
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy as an anticancer agent.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₀ClN₁O₂S
- CAS Number : 1269468-17-8
- Molecular Weight : 273.75 g/mol
The thienoquinoline framework contributes to its biological activity by providing a platform for various substitutions that enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves a multi-step process including the preparation of precursor compounds followed by cyclization reactions. For example, one method involves the base-promoted conjugate addition of thienoquinoline derivatives with methyl mercaptoacetate, leading to the formation of the desired carboxylate ester through cyclization and subsequent reactions with arylboronic acids .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay and Real-Time Cell Analysis (RTCA) systems. The results indicated that this compound inhibits the growth of human breast cancer cell line MCF-7 in a dose-dependent manner.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | LC50 (μg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.167 |
| Comparison Compound (Nocodazole) | MCF-7 | 0.171 |
| Other Derivatives | MCF-7 | 0.094 - 0.169 |
The calculated LC50 values indicate that this compound has comparable cytotoxicity to nocodazole, a well-known anticancer drug. The presence of electron-donating groups in derivatives enhances their potency by increasing lipophilicity and basicity, which facilitates cellular uptake and interaction with biological targets.
The mechanism through which this compound exerts its cytotoxic effects appears to be multifaceted:
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest at specific phases (G2/M), thereby inhibiting proliferation.
- Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : The thienoquinoline structure may interact with various enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several studies have explored the anticancer properties of similar compounds within the thienoquinoline class:
- Study on Thieno[3,2-c]quinoline Derivatives : A series of derivatives were synthesized and tested for their cytotoxic activity against multiple human cancer cell lines, revealing promising results that support further development in drug design .
- Mechanistic Insights into Quinoline Derivatives : Research indicated that modifications to the quinoline scaffold can significantly influence biological activity, emphasizing the importance of structure-activity relationships in drug development .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, similar quinoline derivatives are synthesized using oxime ether intermediates (e.g., reaction of glyoxylic esters with hydroxylamine hydrochloride followed by cyclization ). Optimization involves adjusting solvent systems (e.g., ethanol/THF), temperature (343 K for reflux), and catalysts (e.g., PdCl₂(dcpf) for cross-coupling reactions ). Monitoring via TLC and purification via silica gel chromatography (petroleum ether/ethyl acetate) are critical for yield and purity .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
- Methodological Answer : X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is standard for structural validation . Programs like ORTEP-3 facilitate visualization of bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, C–H⋯O bonds) . For example, dihedral angles between quinoline rings in analogous compounds are measured to confirm planarity (e.g., 4.17° deviation in Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to identify substituents (e.g., methyl, chloro groups) and confirm regioselectivity .
- MS : ESI-MS for molecular ion detection (e.g., [M+H]+ peaks) and fragmentation patterns .
- FT-IR : To verify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 4-chloro, 2-methyl) influence the compound’s reactivity and bioactivity?
- Methodological Answer : Computational studies (DFT) can map electron density distributions to predict sites for electrophilic/nucleophilic attack. For instance, the chloro group at position 4 in analogous quinolines enhances electrophilicity, facilitating Suzuki-Miyaura couplings . Steric effects of the 2-methyl group may hinder interactions with biological targets (e.g., enzyme active sites), as seen in SAR studies of antimalarial quinolines .
Q. What strategies resolve contradictions in reported biological activities of similar quinoline derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For example:
- Antimicrobial Activity : Compare MIC values across Gram-positive/-negative bacteria using standardized CLSI protocols .
- Cytotoxicity : Validate via multiple assays (MTT, apoptosis markers) to distinguish true activity from nonspecific toxicity .
- Mechanistic Studies : Use knock-out models (e.g., CRISPR for target genes) to confirm specificity .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for therapeutic applications?
- Methodological Answer :
- Prodrug Design : Ester hydrolysis (e.g., methyl to carboxylic acid) enhances solubility, as demonstrated for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate .
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) at position 3 or 6 to improve aqueous solubility .
- Metabolic Profiling : Use liver microsomes and LC-MS to identify degradation pathways (e.g., cytochrome P450 oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
